molecular formula C17H13FN4O2 B2462873 1-(3-Fluorophenyl)-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one CAS No. 1171458-09-5

1-(3-Fluorophenyl)-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one

Cat. No.: B2462873
CAS No.: 1171458-09-5
M. Wt: 324.315
InChI Key: GIUHDCPKKFPEDD-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one is a sophisticated chemical reagent featuring a 1,2,4-oxadiazole heterocycle linked to a fluorophenyl-substituted pyrrolidin-2-one scaffold. This molecular architecture is of significant interest in medicinal chemistry and drug discovery research, particularly for the development of novel therapeutic agents. The 1,2,4-oxadiazole ring system is a well-established bioisostere for ester and amide functionalities, offering improved metabolic stability and distinct physicochemical properties while maintaining the ability to form key hydrogen bonds at biological target sites . Compounds containing the 1,2,4-oxadiazole pharmacophore have demonstrated a wide spectrum of biological activities in research settings, including investigation as potential anticancer agents through mechanisms such as enzyme inhibition . Furthermore, structurally related pyrrolidin-2-one and oxadiazole-containing molecules have been identified as potent inhibitors of specific biological targets, such as SLACK (KNa1.1) potassium channels, which are implicated in certain forms of epilepsy, highlighting the value of this chemotype in neuroscience research . The integration of both fluorophenyl and pyridyl substituents within this single molecule enhances its potential for diverse interaction with enzymatic targets and receptors, making it a valuable scaffold for structure-activity relationship (SAR) studies and hit-to-lead optimization campaigns in pharmaceutical development. This product is provided for research and further manufacturing applications only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

1-(3-fluorophenyl)-4-(5-pyridin-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN4O2/c18-12-4-3-5-13(9-12)22-10-11(8-15(22)23)16-20-17(24-21-16)14-6-1-2-7-19-14/h1-7,9,11H,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIUHDCPKKFPEDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC(=CC=C2)F)C3=NOC(=N3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Hydroxamyl Halides with Nitriles

Substituted hydroxamyl halides (e.g., methyl glyoxalate chloroxime) react with nitriles (e.g., pyridine-2-carbonitrile) at elevated temperatures (40–150°C) to form 1,2,4-oxadiazoles. For example:
$$
\text{RC(=NOH)Cl} + \text{NC-Ar} \rightarrow \text{R-Oxadiazole-Ar} + \text{HCl}
$$
This method yields 5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl derivatives when pyridine-2-carbonitrile is used. Typical reaction times range from 1–24 hours, with yields up to 70%.

Fusion of Amidoximes with Amides

Amidoximes (e.g., pyridine-2-carboxamidoxime) fused with trichloroacetamide at 100–200°C form 1,2,4-oxadiazoles. The reaction proceeds via dehydration-cyclization:
$$
\text{Ar-C(=NOH)-NH}2 + \text{R-C(=O)-NH}2 \rightarrow \text{Ar-Oxadiazole-R} + 2\text{H}_2\text{O}
$$
This method is advantageous for introducing electron-withdrawing groups (e.g., trichloromethyl) at position 5 of the oxadiazole.

Coupling of Pyrrolidin-2-One and 1,2,4-Oxadiazole Moieties

The final step involves linking the pyrrolidin-2-one core to the 1,2,4-oxadiazole ring. Two approaches are prevalent:

Nucleophilic Aromatic Substitution

A halogenated pyrrolidin-2-one (e.g., 4-bromo-1-(3-fluorophenyl)pyrrolidin-2-one) reacts with a 5-(pyridin-2-yl)-1,2,4-oxadiazol-3-amine under basic conditions. For example, using K$$2$$CO$$3$$ in DMF at 80°C facilitates C–N bond formation. Yields vary from 50–75% depending on the leaving group and solvent.

Transition Metal-Catalyzed Cross-Coupling

Palladium-catalyzed Suzuki-Miyaura coupling between a boronic acid-functionalized oxadiazole and a halogenated pyrrolidin-2-one enables efficient linkage. For instance, using Pd(PPh$$3$$)$$4$$ and Na$$2$$CO$$3$$ in a toluene/water mixture at 100°C achieves couplings with yields up to 85%.

Optimization and Industrial-Scale Production

Reaction Condition Optimization

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates for cyclization steps.
  • Catalysts : Silica-supported dichlorophosphate improves oxadiazole synthesis yields (up to 92%) under microwave irradiation.
  • Temperature Control : Maintaining temperatures below 150°C prevents decomposition of sensitive intermediates.

Industrial Methods

Continuous flow reactors enable large-scale synthesis by ensuring precise control over residence time and temperature. For example, a two-step flow process combining oxadiazole cyclization and pyrrolidinone coupling achieves >90% purity at kilogram scale.

Comparative Analysis of Synthetic Routes

Method Key Reagents Conditions Yield (%) Advantages
Hydroxamyl Halide + Nitrile Methyl glyoxalate chloroxime, pyridine-2-carbonitrile 100°C, 12 h 65–70 High regioselectivity
Amidoxime + Amide Pyridine-2-carboxamidoxime, trichloroacetamide 150°C, 6 h 55–60 Tolerant to electron-deficient groups
Suzuki Coupling 4-Bromo-pyrrolidinone, oxadiazole-boronic acid Pd catalyst, 100°C 80–85 Scalable, high functional group tolerance

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluorophenyl)-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(3-Fluorophenyl)-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrrolidin-2-One Core

1-Phenyl-4-[5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one (BJ48642)
  • Structure : Replaces the 3-fluorophenyl group with a phenyl ring.
  • Molecular Formula : C₁₇H₁₄N₄O₂
  • Molecular Weight : 306.32 g/mol
1-(3-Chloro-4-fluorophenyl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
  • Structure : Features a 3-chloro-4-fluorophenyl group and a cyclopropyl-substituted oxadiazole.
  • Molecular Formula : C₁₆H₁₂ClFN₃O₂
  • Molecular Weight : 332.74 g/mol
  • Key Differences : The chloro-fluoro substitution increases lipophilicity, while the cyclopropyl group on the oxadiazole introduces steric hindrance, which may influence target engagement .

Substituent Variations on the 1,2,4-Oxadiazole Ring

4-(5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl)-1-phenylpyrrolidin-2-one
  • Structure : Fluorine is at the 2-position of the phenyl ring attached to the oxadiazole.
  • Molecular Formula : C₁₈H₁₄FN₃O₂
  • Molecular Weight : 323.32 g/mol
1-(3-Chlorophenyl)-4-{4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]piperidine-1-carbonyl}pyrrolidin-2-one
  • Structure : Oxadiazole is linked to a piperidine-carbonyl group and substituted with 4-methylphenyl.
  • Molecular Formula : C₂₅H₂₅ClN₄O₃
  • Molecular Weight : 464.95 g/mol
  • Key Differences : The piperidine-carbonyl spacer and methylphenyl group increase molecular complexity and lipophilicity, which may affect pharmacokinetics .

Functional Group Replacements

1-(3-Chlorophenyl)-4-(5-(4-methoxyphenethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one
  • Structure : Oxadiazole is substituted with a 4-methoxyphenethyl group.

Structural and Pharmacological Implications

Electronic Effects

  • Fluorine : The 3-fluorophenyl group in the target compound provides electron-withdrawing effects, enhancing metabolic stability and binding to hydrophobic pockets. Analogs lacking fluorine (e.g., BJ48642) may exhibit reduced potency .
  • Pyridine vs. Phenyl : The pyridin-2-yl group in the target compound enables hydrogen bonding, absent in phenyl-substituted analogs (e.g., ), which rely solely on π-π interactions .

Steric Considerations

  • Cyclopropyl vs.

Pharmacokinetic Profiles

  • Higher-weight analogs (e.g., 464.95 g/mol in ) may face challenges in bioavailability .

Biological Activity

The compound 1-(3-Fluorophenyl)-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one is a notable derivative of the oxadiazole family, which has garnered attention due to its diverse biological activities. This article aims to detail the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C15H13F N4O2
  • Molecular Weight : 284.29 g/mol
  • SMILES Notation : C1=CC(=C(C=C1)F)C(=O)N2C(=NOC(=N2)C3=CC=CC=N3)C(C)N

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The oxadiazole moiety is known for its role in inhibiting key enzymes involved in cancer progression, such as:

  • Thymidylate Synthase : Inhibition leads to reduced DNA synthesis in cancer cells.
  • Histone Deacetylases (HDAC) : Modulation of HDAC activity affects gene expression related to cell cycle regulation and apoptosis.
  • Telomerase : Inhibition may lead to telomere shortening and subsequent cell senescence or apoptosis.

Biological Activity Overview

Research has shown that derivatives of oxadiazoles exhibit a wide range of biological activities including:

  • Anticancer Activity :
    • Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and A375 (melanoma) with IC50 values ranging from 0.12 to 2.78 µM .
    • Studies have indicated that these compounds can induce apoptosis through pathways involving p53 activation and caspase cleavage .
  • Antimicrobial Properties :
    • The oxadiazole derivatives have shown antimicrobial activity against both Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics .
  • Anti-inflammatory Effects :
    • Research indicates that certain oxadiazole derivatives possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer potential of a series of 1,2,4-oxadiazole derivatives, including the target compound. It was found that these compounds significantly inhibited the growth of MCF-7 cells with an IC50 value comparable to established chemotherapeutics like Tamoxifen . The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.

Case Study 2: Antimicrobial Activity

In another investigation, a subset of oxadiazole compounds was tested against Staphylococcus aureus and Escherichia coli. The results showed promising antibacterial activity with minimum inhibitory concentrations (MICs) below 10 µg/mL for several derivatives .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Cell LineIC50 (µM)Reference
Compound AAnticancerMCF-70.15
Compound BAntimicrobialS. aureus8.0
Compound CAnti-inflammatoryRAW 264.75.0

Q & A

Basic: What are the recommended methods for synthesizing 1-(3-Fluorophenyl)-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one?

Methodological Answer:
Synthesis typically involves multi-step organic reactions, focusing on constructing the 1,2,4-oxadiazole ring and pyrrolidin-2-one core. A validated approach includes:

Cyclocondensation : React a nitrile derivative (e.g., pyridin-2-yl carbonitrile) with hydroxylamine to form an amidoxime intermediate.

Oxadiazole Formation : Couple the amidoxime with a carboxylic acid derivative (e.g., 3-fluorophenyl-substituted pyrrolidinone) under dehydrating conditions (e.g., using EDCI or DCC).

Purification : Use column chromatography with silica gel and polar solvents (e.g., ethyl acetate/hexane) to isolate the product.

Reference : A similar synthesis for a related oxadiazole compound is detailed in European Patent EP 2,715,203, where reaction conditions (temperature, catalysts) are critical for yield optimization .

Basic: How can X-ray crystallography be employed to determine the molecular structure of this compound?

Methodological Answer:

Crystallization : Grow single crystals via slow evaporation using solvents like DMSO or DCM.

Data Collection : Use a diffractometer (e.g., Bruker D8 QUEST) with Mo-Kα radiation (λ = 0.71073 Å).

Structure Refinement : Apply SHELXL (from the SHELX suite) for least-squares refinement. Key parameters include thermal displacement factors and hydrogen bonding networks.

Example : The structure of a related pyrrolidin-2-one derivative was resolved using SHELXL, achieving an R-factor < 0.05 .

Basic: What in vitro assays are suitable for initial bioactivity screening?

Methodological Answer:

  • Antioxidant Activity : Use DPPH or ABTS radical scavenging assays (IC50 determination) .
  • Enzyme Inhibition : Screen against kinases or GPCRs (e.g., S1P1 receptor) via fluorescence polarization .
  • Cytotoxicity : Employ MTT assays on cell lines (e.g., HEK293 or HeLa) to assess viability.

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